N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea
Description
Properties
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-16-7-4-8-17(21)15(16)12-24-11-14(9-10-18(24)25)23-19(26)22-13-5-2-1-3-6-13/h1-11H,12H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPALVWODRKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridinone Core Formation
The 6-oxo-1,6-dihydro-3-pyridinyl scaffold is often synthesized via Knorr pyridine synthesis or cyclization of β-ketoamides . A patented method (CN103739541B) describes cyclization using morpholine derivatives under acidic conditions, yielding a pyridinone intermediate. For this compound, the core may be functionalized at the 3-position prior to further substitutions.
Alkylation with 2,6-Dichlorobenzyl Bromide
Introducing the 2,6-dichlorobenzyl group involves nucleophilic substitution. The pyridinone’s amine group reacts with 2,6-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Key Organics’ safety data sheet confirms the presence of this moiety in the final product.
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (estimated) |
Urea Bond Formation
The phenylurea group is introduced via reaction of the pyridinyl amine with phenyl isocyanate or through a carbodiimide-mediated coupling. The latter method, using 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) , is preferred for controlled reactivity.
Optimized Protocol:
- Dissolve the alkylated pyridinone amine in dry THF.
- Add phenyl isocyanate (1.2 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 6–8 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Validation
Purity and Characterization
Suppliers report a purity of ≥95% (HPLC), with structural confirmation via ¹H NMR , ¹³C NMR , and HRMS . Key spectral data:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 553.5±50.0°C (predicted) | |
| Density | 1.43±0.1 g/cm³ | |
| pKa | 9.12±0.20 | |
| Solubility | DMSO, methanol (sparingly) |
Challenges and Optimization
Byproduct Formation
Competing reactions during alkylation may yield N-alkylated isomers or dihalogenated byproducts . Using excess 2,6-dichlorobenzyl bromide (1.5 equiv) and controlled temperature mitigates this.
Urea Hydrolysis
The urea bond is susceptible to hydrolysis under acidic or basic conditions. Storage at 2–8°C in anhydrous environments is recommended.
Industrial-Scale Considerations
Matrix Scientific and AK Scientific offer the compound at $918–$1,836 per gram , reflecting high synthesis costs. Scaling up requires:
- Continuous-flow reactors for precise temperature control.
- Catalytic recycling to reduce waste.
Chemical Reactions Analysis
N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N’-phenylurea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl group, where halogen atoms can be replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea, exhibit potent antimicrobial properties. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth.
- Case Study : A study demonstrated that similar pyridine derivatives exhibited MIC (Minimum Inhibitory Concentration) values as low as 2.5 µg/mL against resistant strains of Pseudomonas aeruginosa .
Anticancer Potential
The compound has been explored for its anticancer properties. The structural characteristics of this compound enable it to interact with cellular pathways involved in tumor growth.
- Case Study : In vitro studies have shown that pyridine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like this compound have been studied for their potential to modulate inflammatory responses.
- Research Findings : Studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory conditions .
Drug Development
The unique pharmacophore of this compound makes it an attractive candidate for drug development targeting various diseases.
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of other biologically active molecules. Its structural features allow for modifications that can enhance its efficacy or reduce toxicity.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Urea Derivatives
(a) 2-Propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate
- Molecular Formula : C₁₆H₁₂Cl₂N₂O₃
- Molecular Weight : 351.19 g/mol
- Key Difference : Replaces the phenylurea group with a carbamate (propynyl-O-CO-NH-) linker.
(b) N-(tert-Butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea
Sulfonamide Analog
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide
- Molecular Formula : C₁₈H₁₃Cl₃N₂O₃S
- Molecular Weight : 447.73 g/mol
- Key Differences :
- Replaces urea with a sulfonamide group (SO₂NH-).
- Substitutes 2,6-dichlorobenzyl with 3,4-dichlorobenzyl.
- Implications : Sulfonamide groups enhance acidity (pKa ~10) and may improve membrane permeability. The altered chlorination pattern could modify binding specificity in biological systems .
Agrochemical Urea Derivatives
(a) Forchlorfenuron (N-(2-Chloro-4-pyridinyl)-N’-phenylurea)
- Use : Plant growth regulator.
- Key Difference : Lacks the 2,6-dichlorobenzyl group; instead, features a 2-chloro-4-pyridinyl moiety.
- Implications : Demonstrates cytokinin-like activity, promoting fruit enlargement. The absence of the dichlorobenzyl group in forchlorfenuron highlights the structural specificity required for agrochemical vs. pharmaceutical applications .
(b) Siduron (N-(2-Methylcyclohexyl)-N’-phenylurea)
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 2,6-dichlorobenzyl group in the target compound likely enhances lipophilicity and target binding compared to analogs with simpler substituents (e.g., tert-butyl). Urea derivatives generally exhibit higher hydrogen-bonding capacity than carbamates or sulfonamides, favoring interactions with biological targets .
- Chlorination Patterns : The 2,6-dichloro substitution on the benzyl group may confer metabolic stability, whereas 3,4-dichloro (as in the sulfonamide analog) could alter steric and electronic properties .
- Agrochemical vs.
Biological Activity
N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea, a compound with the chemical formula C19H16Cl2N4O2 and a molecular weight of 403.27 g/mol, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring substituted with a dichlorobenzyl group and a phenylurea moiety. Its structural attributes contribute to its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C19H16Cl2N4O2 |
| Molecular Weight | 403.27 g/mol |
| CAS Number | 338785-03-8 |
| Purity | >90% |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit potent antiviral properties. For instance, research on non-nucleoside reverse transcriptase inhibitors (NNRTIs) has demonstrated that certain derivatives can effectively inhibit HIV replication by targeting the reverse transcriptase enzyme. The compound's structural features may enhance its binding affinity to viral proteins, leading to reduced viral load in infected cells .
Anticancer Properties
The compound has shown promise in preclinical studies for its anticancer effects. Investigations into similar pyridine derivatives have revealed their ability to induce apoptosis in cancer cells by inhibiting key signaling pathways such as NF-κB. For example, a related compound was found to significantly downregulate NF-κB activity in hepatocellular carcinoma (HCC) cells, leading to reduced cell proliferation and increased apoptosis . The potential for this compound to interact with these pathways warrants further exploration.
Toxicological Profile
Toxicity assessments are crucial for determining the safety profile of any pharmacological candidate. In animal models, compounds analogous to this compound have demonstrated acceptable safety margins with no observed mortality at high doses (e.g., greater than 2000 mg/kg) and minimal adverse effects on body weight . However, detailed toxicological studies specific to this compound are necessary to fully understand its safety profile.
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of a similar compound against wild-type and resistant strains of HIV. It exhibited an effective EC50 value of 10.6 nM against wild-type strains and 10.2 nM against the K103N mutant strain. This suggests that modifications in the structure can lead to enhanced activity against resistant strains .
Case Study 2: Anticancer Activity
In vitro experiments on HCC cells demonstrated that related pyridine derivatives could significantly inhibit cell growth and induce apoptosis through NF-κB pathway modulation. The lead compound from this series showed promising results at doses as low as 50 mg/kg in mouse models . This highlights the potential therapeutic application of this compound in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
